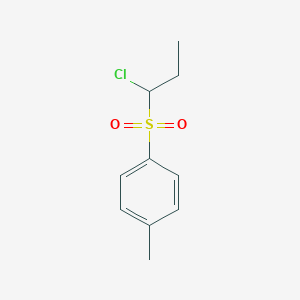![molecular formula C10H19IN2 B14321850 N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide CAS No. 105243-95-6](/img/structure/B14321850.png)
N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N-ethyl-N-methylamine with 1-(iodomethyl)pyrrole under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for mixing and heating can also improve the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form N-ethyl-N-methyl-N-[(1H-pyrrolidin-1-yl)methyl]ethanaminium iodide.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: N-ethyl-N-methyl-N-[(1H-pyrrolidin-1-yl)methyl]ethanaminium iodide.
Substitution: Corresponding halide or hydroxide salts.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their structure and function. This can lead to cell lysis and death, making it effective as an antimicrobial agent. Additionally, the pyrrole ring can interact with various molecular targets, including enzymes and receptors, affecting their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-ethyltryptamine: A psychedelic tryptamine with a similar structure but different pharmacological properties.
N-Methylpyrrole: A simpler compound with a pyrrole ring and a methyl group, lacking the quaternary ammonium structure.
N-Ethyl-N-methylamine: A tertiary amine without the pyrrole ring.
Uniqueness
N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide is unique due to its combination of a quaternary ammonium group and a pyrrole ring. This structure imparts distinct chemical and biological properties, making it useful in a variety of applications. Its ability to interact with biological membranes and molecular targets sets it apart from simpler amines and pyrrole derivatives.
Eigenschaften
CAS-Nummer |
105243-95-6 |
|---|---|
Molekularformel |
C10H19IN2 |
Molekulargewicht |
294.18 g/mol |
IUPAC-Name |
diethyl-methyl-(pyrrol-1-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C10H19N2.HI/c1-4-12(3,5-2)10-11-8-6-7-9-11;/h6-9H,4-5,10H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DCWFJEUVTBGXRT-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CN1C=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


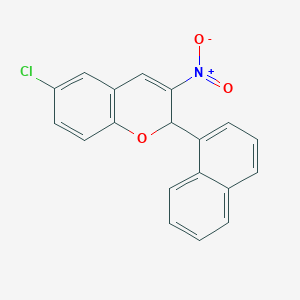
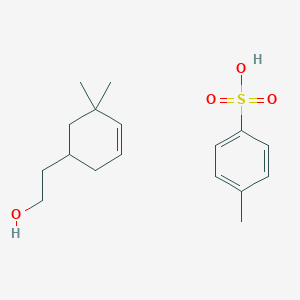
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
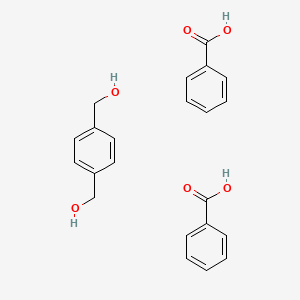

![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
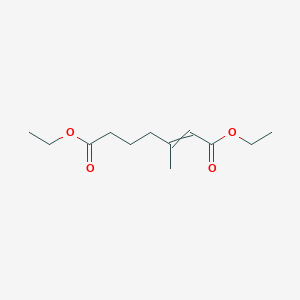
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
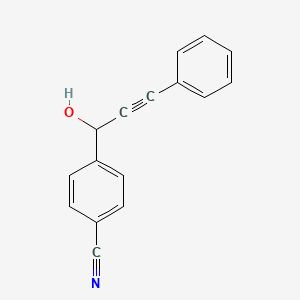
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
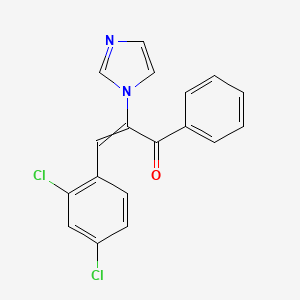
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
